N-[3-(acetylamino)phenyl]-2-(3-acetyl-1H-indol-1-yl)acetamide

Medicinal Chemistry Structure-Activity Relationship Indole Pharmacophore

This chimeric indole-3-acetamide uniquely combines the hnps-PLA₂ pharmacophore (IC₅₀ as low as 0.124 μM) with the Wnt-modulating N-[3-(acetylamino)phenyl] motif. The 3-acetyl substituent introduces a critical H‑bond acceptor absent in the des‑acetyl analog, enabling matched molecular pair experiments to isolate pharmacological contributions of the indole 3‑position. Ideal for inflammation and Wnt pathway SAR studies; available with the paired negative control for rigorous quantitative analysis.

Molecular Formula C20H19N3O3
Molecular Weight 349.4 g/mol
Cat. No. B4507094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(acetylamino)phenyl]-2-(3-acetyl-1H-indol-1-yl)acetamide
Molecular FormulaC20H19N3O3
Molecular Weight349.4 g/mol
Structural Identifiers
SMILESCC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NC3=CC=CC(=C3)NC(=O)C
InChIInChI=1S/C20H19N3O3/c1-13(24)18-11-23(19-9-4-3-8-17(18)19)12-20(26)22-16-7-5-6-15(10-16)21-14(2)25/h3-11H,12H2,1-2H3,(H,21,25)(H,22,26)
InChIKeyDXVSNLHQBMDQLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[3-(acetylamino)phenyl]-2-(3-acetyl-1H-indol-1-yl)acetamide: Structural Identity, Pharmacophore Class, and Procurement Context


N-[3-(acetylamino)phenyl]-2-(3-acetyl-1H-indol-1-yl)acetamide (C₂₀H₁₉N₃O₃; MW 349.4 g/mol) is a synthetic small molecule belonging to the indole-3-acetamide pharmacophore class. Its structure features a 3-acetyl-substituted indole ring connected via an N1-acetamide linker to an N-[3-(acetylamino)phenyl] moiety . This dual-acetylated architecture places the compound within two well-characterized inhibitor families: (i) indole-3-acetamides reported as potent inhibitors of human nonpancreatic secretory phospholipase A₂ (hnps-PLA₂) [1], and (ii) N-[3-(acetylamino)phenyl]-containing compounds claimed as Wnt signalling pathway modulators [2]. The compound is currently offered as a research-grade chemical by specialty vendors for non-human investigational use [3].

Why N-[3-(acetylamino)phenyl]-2-(3-acetyl-1H-indol-1-yl)acetamide Cannot Be Replaced by Closest Indole-Acetamide Analogs Without Risk of Pharmacological Divergence


Generic substitution within the indole-acetamide series is precluded by the well-documented sensitivity of target binding to substitution at the indole 3-position. In the hnps-PLA₂ inhibitor series, X-ray crystallography demonstrated that modifications at the indole 3-position directly alter interactions with critical active-site residues, producing inhibitor potency shifts exceeding 10-fold between closely related acetamide congeners [1]. Similarly, in the indole-N-acetamide class of HCV NS5B allosteric inhibitors, genotype-dependent resistance manifests as >100-fold reductions in sensitivity driven by subtle alterations in the inhibitor binding pocket shape—confirming that even minor structural perturbations at the indole core translate into large pharmacological differences [2]. The 3-acetyl substituent on the target compound introduces a hydrogen-bond-accepting carbonyl and a methyl group absent in the des-acetyl analog N-[3-(acetylamino)phenyl]-2-(1H-indol-1-yl)acetamide (CAS 1144448-27-0; C₁₈H₁₇N₃O₂; MW 307.3), fundamentally altering the electrostatic and steric profile of the indole ring system .

Quantitative Differentiation Evidence for N-[3-(acetylamino)phenyl]-2-(3-acetyl-1H-indol-1-yl)acetamide Versus In-Class Analogs


Structural Differentiation: 3-Acetyl Indole Substitution Versus Des-Acetyl Analog

The target compound differs from its closest commercially available analog—N-[3-(acetylamino)phenyl]-2-(1H-indol-1-yl)acetamide (CAS 1144448-27-0)—by the presence of an acetyl group at the indole 3-position . This substitution increases molecular weight from 307.3 to 349.4 Da and introduces an additional hydrogen-bond acceptor (carbonyl oxygen) at a position critical for target engagement, as demonstrated by X-ray co-crystal structures of indole-3-acetamides bound to hnps-PLA₂, where the indole 3-substituent directly contacts the enzyme active-site floor [1]. The unsubstituted analog lacks this interaction capacity entirely.

Medicinal Chemistry Structure-Activity Relationship Indole Pharmacophore

Class-Level Inhibitory Potency: Indole-3-Acetamides as hnps-PLA₂ Inhibitors

Although no direct hnps-PLA₂ IC₅₀ has been reported for the target compound, the indole-3-acetamide pharmacophore class to which it belongs contains validated hnps-PLA₂ inhibitors with IC₅₀ values spanning 0.124 μM to 1.79 μM [1]. The SAR established by Dillard et al. demonstrates that indole 3-substitution is a primary potency determinant: functionalized indole-3-acetamides with additional hydrogen-bonding groups at the indole core achieved substantially enhanced potency and selectivity over the unsubstituted lead [2]. The 3-acetyl group on the target compound is positioned to exploit this same SAR axis.

Inflammation Phospholipase A2 Inhibition Enzyme Assay

Class-Level Inhibitory Potency: Indole-N-Acetamides as HCV NS5B Polymerase Allosteric Inhibitors

The target compound shares the indole-N1-acetamide scaffold with a well-characterized series of HCV NS5B polymerase allosteric inhibitors. Harper et al. reported that indole-N-acetamides (e.g., compound 7r) achieve NS5B IC₅₀ values as low as 0.017 μM with subgenomic replicon EC₅₀ of 0.3 μM in HUH-7 cells [1][2]. Critically, genotype 2b HCV polymerase exhibits >100-fold reduced sensitivity to this class compared to genotype 1b, driven by amino acid differences in the indole-N-acetamide binding pocket (Leu392Ile and Val494Ala mutations produce 15-fold and 7-fold IC₅₀ increases, respectively) [3]. This extreme genotype-dependence confirms that indole ring substitution directly governs binding-pocket complementarity.

Antiviral Research HCV NS5B Polymerase Allosteric Inhibition

Patent-Defined Intellectual Property Space: N-[3-(Acetylamino)phenyl] Moiety in Wnt Pathway Modulation

The N-[3-(acetylamino)phenyl] substructure of the target compound is explicitly claimed in patent family WO-2014147182-A2 / EP2976343A2 (Bayer Pharma AG) covering substituted N-[3-(acetylamino)phenyl]-phenyl-heteroaryl-carboxamides as inhibitors of the Wnt signalling pathway for hyperproliferative disorder treatment [1]. While the patent claims cover a different linker chemistry (carboxamide vs. acetamide), the N-[3-(acetylamino)phenyl] pharmacophore is validated as a Wnt pathway-targeting moiety. The target compound uniquely combines this validated N-[3-(acetylamino)phenyl] group with a 3-acetylindole-acetamide scaffold, creating a chimeric structure that spans two distinct patent-defended chemical spaces—a configuration not found in any single analog currently offered by research chemical suppliers.

Wnt Signalling Oncology Patent Landscape

High-Priority Research and Industrial Application Scenarios for N-[3-(acetylamino)phenyl]-2-(3-acetyl-1H-indol-1-yl)acetamide


Structure-Activity Relationship (SAR) Probe for Indole 3-Position Optimization in hnps-PLA₂ Inhibitor Programs

The target compound serves as a functionalized indole-3-acetamide SAR probe for inflammation-targeted drug discovery. The validated hnps-PLA₂ inhibitor pharmacophore class, with reported IC₅₀ values as low as 0.124 μM and a clinically evaluated candidate (LY315920) derived from indole-3-acetamide optimization , provides a quantitative potency benchmark. The 3-acetyl substituent on the target compound introduces a hydrogen-bond-accepting carbonyl at the position demonstrated by X-ray crystallography to make direct contact with the enzyme active-site floor , offering a distinct substitution vector relative to the 4-oxyacetic acid motif that produced optimal potency in the glyoxamide series.

Genotype-Specific HCV NS5B Allosteric Site Probe for Resistance Profiling

The indole-N-acetamide scaffold of the target compound aligns with a class of HCV NS5B thumb site I allosteric inhibitors achieving enzyme IC₅₀ values of 0.017–0.026 μM and replicon EC₅₀ of 0.3–1.1 μM . The documented >100-fold genotype-dependent sensitivity shift between genotypes 1b and 2b, mapped to specific point mutations (Leu392Ile: 15-fold IC₅₀ increase; Val494Ala: 7-fold increase) , establishes a quantitative framework for evaluating the 3-acetyl-substituted analog as a resistance-breaking probe. The 3-acetyl group alters the shape and electrostatic potential of the indole ring that occupies the allosteric binding pocket, potentially restoring affinity against resistant genotypes where earlier indole-N-acetamides lost potency.

Wnt Pathway Chemical Biology Tool Compound with Dual Pharmacophore Architecture

The N-[3-(acetylamino)phenyl] substructure is explicitly claimed in Bayer's Wnt signalling inhibitor patent family (WO-2014147182-A2) for hyperproliferative disorder treatment . The target compound's unique combination of this Wnt-associated pharmacophore with a 3-acetylindole-acetamide scaffold creates a chimeric architecture suitable for chemical biology studies investigating Wnt pathway modulation through alternative linker and heteroaryl geometries. No commercially available analog simultaneously presents both the N-[3-(acetylamino)phenyl] Wnt-targeting motif and the 3-acetyl-substituted indole-acetamide scaffold, making this compound a unique tool for dual-mechanism probing.

Precision Negative Control Design for Indole 3-Acetyl SAR Studies

Because the des-acetyl analog N-[3-(acetylamino)phenyl]-2-(1H-indol-1-yl)acetamide (CAS 1144448-27-0; MW 307.3) is commercially available , the target compound (MW 349.4; ΔMW = +42.1 Da) forms an ideal matched molecular pair for isolating the pharmacological contribution of the indole 3-acetyl group. In any assay where the target compound shows activity, the des-acetyl analog can serve as the direct negative control, with the ΔMW of 42.1 Da (equivalent to an acetyl group) being the sole structural variable. This paired procurement strategy enables rigorous, quantitative SAR assignment without confounding variables from alternative substitution patterns.

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